

Application Notes and Protocols: Thulium-Doped Sulfides for Infrared Detection and Sensing

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Introduction

Thulium (Tm) is a rare-earth element that exhibits strong fluorescence in the infrared region, making it a compelling candidate for applications in infrared (IR) technology. When incorporated into suitable host materials, such as chalcogenide glasses and transition metal dichalcogenides, the unique energy level structure of the trivalent thulium ion (Tm³+) allows for efficient emission and sensing in the short-wave infrared (SWIR) and mid-wave infrared (MWIR) bands. This document provides an overview of the application of thulium-doped sulfides, specifically Thulium-doped Gallium Lanthanum Sulfide (Tm:GLS) and Thulium-doped Tin Sulfide (Tm:SnS₂), in the context of infrared detection and sensing systems. While direct photoconductive or photovoltaic detectors based on these materials are still an emerging area of research, their robust spectroscopic properties make them highly suitable for use as active materials in fluorescence-based sensors and as sources for IR detection systems.

Principle of Operation: Infrared Emission from Tm³⁺ lons

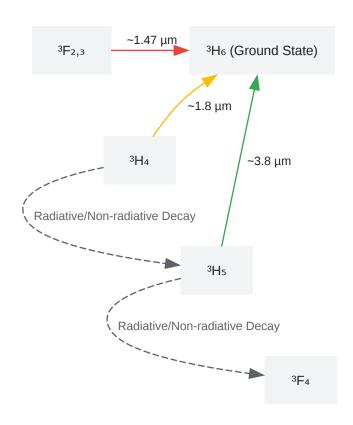
The infrared activity of thulium-doped sulfides originates from the intra-4f electronic transitions of the Tm³+ ion. The low phonon energies of sulfide host materials, such as GLS and SnS₂, minimize non-radiative decay, thereby enhancing the quantum efficiency of these IR transitions.



[1][2][3] Key electronic transitions of the Tm³⁺ ion are responsible for its characteristic infrared emission bands. For instance, in Tm:GLS, notable fluorescence is observed at approximately 1.8 μ m and 3.8 μ m.[2][3][4] The 3.8 μ m emission is particularly significant as it aligns with an atmospheric transmission window, making it ideal for remote sensing applications.[2][3][4] Similarly, Tm³⁺ doped into SnS₂ exhibits sharp emission lines corresponding to the 3 H₄ \rightarrow 3 H₆ and 3 F_{2,3} \rightarrow 3 H₆ transitions in the near-infrared region.[1][5]

Energy Level Diagram for Tm3+ in a Sulfide Host

The following diagram illustrates the key energy levels and radiative transitions of the Tm³+ ion that are relevant for infrared applications.



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Caption: Energy level diagram of Tm³⁺ showing key infrared transitions.

Material Properties and Data

The selection of the host material is critical for optimizing the performance of thulium-based infrared materials. Chalcogenide glasses like Gallium Lanthanum Sulfide (GLS) are



advantageous due to their low phonon energy, high refractive index, and excellent solubility for rare-earth ions.[6][7] Layered materials such as Tin Sulfide (SnS₂) offer the potential for creating low-dimensional optoelectronic devices.[1][5]

Spectroscopic and Thermal Properties of Thulium-

Doped Sulfides

Property	Thulium-doped Gallium Lanthanum Sulfide (Tm:GLS)	Thulium-doped Tin Sulfide (Tm:SnS ₂)	Reference(s)
Host Material	Gallium Lanthanum Sulfide (GLS) Glass	Tin (IV) Sulfide (SnS ₂) Crystal	[1][6]
Key IR Emission Bands	~1.2 μm, ~1.8 μm, ~2.3 μm, ~3.8 μm	~1.24 µm (${}^{3}H_{4} \rightarrow {}^{3}H_{6}$), ~1.43 µm (${}^{3}F_{2,3} \rightarrow {}^{3}H_{6}$)	[1][2][4]
Quantum Efficiency (3.8 μm)	~3%	Not Reported	[2]
Refractive Index of Host	~2.4 at 1.014 μm	~2.2-2.4 (bandgap dependent)	[1][7]
Thermal Stability of Host	Up to 550°C	Stable	[7]
Synthesis Method	Melt-quenching	High-Pressure High- Temperature (HPHT) Synthesis	[1][6]

Experimental Protocols Protocol for Synthesis of Thulium-doped Tin Sulfide (Tm:SnS₂) via HPHT

This protocol is adapted from the high-pressure high-temperature (HPHT) synthesis method for creating crystalline Tm-doped SnS₂.[1][8]

Materials:



- High-purity Tin (Sn) powder (99.99%)
- High-purity Sulfur (S) powder (99.99%)
- High-purity Thulium (Tm) powder (99.99%)
- Graphite capsule
- Toroid-type high-pressure apparatus

Procedure:

- Precursor Alloy Preparation:
 - Prepare a precursor alloy of Sn and Tm, for example, with a target composition of TmSn₃,
 to ensure homogeneous doping.
 - Mix Sn and Tm powders in the desired molar ratio inside a graphite crucible.
 - Heat the mixture to 1500-2000°C under a pressure of approximately 8 GPa for 120 seconds to form the alloy.
 - Rapidly cool the alloy under pressure to maintain homogeneity.
- Synthesis of Tm:SnS₂:
 - Crush the prepared Tm-Sn alloy into a fine powder.
 - Mix the alloy powder with sulfur powder. A slight excess of sulfur is recommended to ensure the formation of disulfide.
 - Press the mixture into a pellet and place it inside a graphite capsule.
 - Place the capsule into the high-pressure apparatus.
 - Increase the pressure to 8-9 GPa and the temperature to approximately 1600°C.
 - Hold these conditions for 60 seconds.



- Cool the sample to room temperature before releasing the pressure.
- Post-Synthesis Purification:
 - Mechanically remove any adhering graphite from the synthesized ingot.
 - The resulting material will be crystalline Tm:SnS₂.



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Caption: Workflow for the HPHT synthesis of Tm:SnS2.

Protocol for Fabrication of a Thin-Film Device for Characterization

This is a general protocol for fabricating a simple thin-film device on a Si/SiO₂ substrate for subsequent characterization of the material's optoelectronic properties.

Materials:

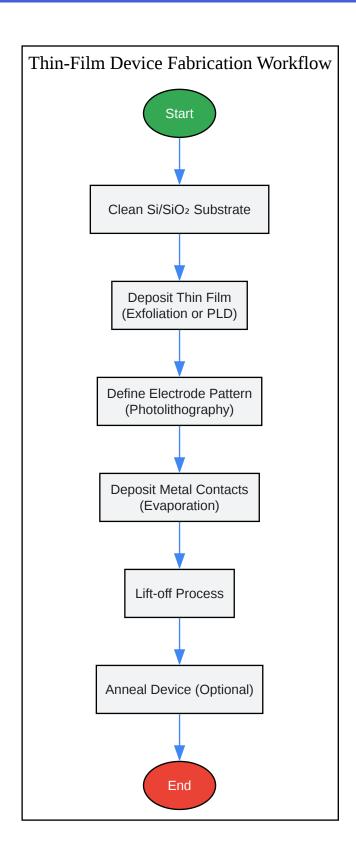
- Synthesized Tm:SnS₂ crystals or Tm:GLS glass target
- Si/SiO₂ substrate (300 nm SiO₂)
- Adhesive tape (for exfoliation) or Pulsed Laser Deposition (PLD) / Sputtering system
- Photolithography equipment and reagents
- Metal evaporation system (e.g., for Gold/Titanium electrodes)
- Acetone, Isopropanol



Procedure:

- Substrate Preparation:
 - Clean the Si/SiO₂ substrate by sonicating in acetone and isopropanol for 10 minutes each, then dry with nitrogen gas.
- Thin Film Deposition:
 - For Tm:SnS₂ (Exfoliation):
 - Use adhesive tape to mechanically exfoliate thin flakes from the bulk Tm:SnS₂ crystal.
 [1]
 - Transfer the exfoliated flakes onto the cleaned Si/SiO₂ substrate.
 - For Tm:GLS (PLD/Sputtering):
 - Use a prepared Tm:GLS target in a PLD or sputtering system to deposit a thin film of the desired thickness onto the substrate.
- Electrode Patterning and Deposition:
 - Use standard photolithography to define the electrode pattern (e.g., interdigitated electrodes) on the thin film.
 - Deposit metal contacts (e.g., 10 nm Ti / 50 nm Au) using an e-beam or thermal evaporator.
 - Perform a lift-off process in acetone to remove the photoresist and excess metal, leaving the desired electrode pattern.
- Annealing (Optional):
 - Anneal the device in a controlled atmosphere (e.g., Argon) to improve contact between the electrodes and the thin film.





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Caption: General workflow for fabricating a thin-film device.



Characterization Protocols Spectroscopic Characterization

- Photoluminescence (PL) Spectroscopy:
 - Use a laser source (e.g., 532 nm or a tunable laser) to excite the sample.
 - Collect the emitted light using a spectrometer equipped with an appropriate detector (e.g., InGaAs for NIR, InSb for MWIR).
 - This will identify the characteristic emission peaks of the Tm³⁺ ions.[1][2]
- Absorption Spectroscopy:
 - Use a broadband light source and a spectrometer to measure the transmission and reflection spectra of the material.
 - This will determine the absorption bands of the Tm³⁺ ions and the band edge of the host material.

Optoelectronic Characterization

- · Current-Voltage (I-V) Measurements:
 - Mount the fabricated device on a probe station.
 - Use a semiconductor parameter analyzer to measure the current as a function of the applied voltage in the dark and under illumination from an IR source.
- Photoresponsivity Measurement:
 - Illuminate the device with a calibrated IR source of known power and wavelength.
 - Measure the generated photocurrent.
 - Calculate responsivity (R) using the formula: R = I_ph / P_in, where I_ph is the
 photocurrent and P_in is the incident optical power.



Conclusion

Thulium-doped sulfides, particularly Tm:GLS and Tm:SnS₂, are promising materials for infrared applications. Their strong fluorescence in the SWIR and MWIR regions makes them suitable for use in remote sensing, gas sensing, and as active components in IR light sources. While their direct application as photodetector materials is an area requiring further investigation, the protocols provided here for synthesis, fabrication, and characterization offer a foundational framework for researchers and scientists to explore the full potential of these materials in the development of next-generation infrared technologies.

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